molecular formula C20H26N2O4S B2665007 4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide CAS No. 1170908-32-3

4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide

Cat. No.: B2665007
CAS No.: 1170908-32-3
M. Wt: 390.5
InChI Key: PTDIARZOEPPWPT-UHFFFAOYSA-N
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Description

4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The structure of this compound includes a tetrahydroquinoline moiety, which is often found in bioactive molecules, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline structure.

    Introduction of the Methoxyethyl Group: The tetrahydroquinoline intermediate is then alkylated with 2-methoxyethyl chloride under basic conditions to introduce the methoxyethyl group.

    Sulfonamide Formation: The final step involves the reaction of the substituted tetrahydroquinoline with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the sulfonamide group can yield the corresponding amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Methoxy groups can be converted to aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s sulfonamide group is of particular interest due to its potential antibacterial properties. It can be used to study the inhibition of bacterial enzymes and the development of new antibiotics.

Medicine

Medically, the compound may be investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it valuable for producing a wide range of products.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide likely involves the inhibition of bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antibacterial properties.

    Tetrahydroquinoline Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of 4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide lies in its combination of a tetrahydroquinoline core with a sulfonamide group. This dual functionality allows it to interact with a broader range of biological targets, potentially leading to more effective therapeutic applications.

Properties

IUPAC Name

4-methoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-15-13-18(8-9-20(15)26-3)27(23,24)21-17-7-6-16-5-4-10-22(11-12-25-2)19(16)14-17/h6-9,13-14,21H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDIARZOEPPWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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